molecular formula C16H15N3O4S B2551115 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 940818-81-5

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2551115
CAS No.: 940818-81-5
M. Wt: 345.37
InChI Key: IAAFGIIPDOJEEU-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxazole ring, and a dimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on compounds similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide, focusing on their synthesis and structural properties. For instance, the synthesis and crystal structure of related compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been studied, highlighting the methods of creating these compounds and analyzing their molecular and crystal structures through techniques such as single crystal X-ray diffraction (Prabhuswamy et al., 2016).

Biological Activities

Compounds structurally related to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide have been synthesized and evaluated for various biological activities. For example, novel pyrazole derivatives have been investigated as potential anti-inflammatory agents, demonstrating significant activity and minimal ulcerogenic activity compared to standard drugs (El‐Hawash & El-Mallah, 1998). Additionally, studies on compounds like 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017).

Material Science Applications

In the realm of material science, related compounds have been synthesized and applied in areas such as dyeing polyester fibers. Novel heterocyclic aryl monoazo organic compounds, including derivatives with thiazole and selenopheno groups, have been created for this purpose, showing high efficiency in dyeing and potential for antimicrobial and antitumor activities (Khalifa et al., 2015).

Anticancer Research

The exploration of anticancer activities is a significant area of research for compounds like N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide. Studies on related compounds, such as N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, have shown promising results in in vitro anticancer activity against various human cancer cell lines, with some compounds exhibiting activity comparable to standard drugs like Adriamycin (Tiwari et al., 2017).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a 2,4-dimethoxyphenyl derivative with a thioamide under acidic conditions. The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a nitrile or an ester, under basic conditions. The final step involves coupling the thiazole and oxazole rings through an amide bond formation, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: :

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-6-12(19-23-9)15(20)18-16-17-13(8-24-16)11-5-4-10(21-2)7-14(11)22-3/h4-8H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAFGIIPDOJEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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